molecular formula C16H14BrIN2O3 B11563297 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide

Cat. No.: B11563297
M. Wt: 489.10 g/mol
InChI Key: OPHYCKYZZOVEPD-DJKKODMXSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-bromo-4-methoxyphenol with an appropriate acylating agent to form an intermediate, which is then reacted with hydrazine hydrate to yield the hydrazide. This intermediate is subsequently condensed with 3-iodobenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction of the hydrazone can produce hydrazines.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and iodine) and the hydrazone moiety allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methoxyphenoxyacetohydrazide
  • 4-bromo-2-(2-methoxyphenoxy)acetohydrazide
  • 2-(2-bromo-4-methoxyphenoxy)-4-chlorobenzonitrile

Uniqueness

What sets 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide apart from similar compounds is the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with biological targets. This dual-halogenation can enhance its binding affinity and specificity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14BrIN2O3

Molecular Weight

489.10 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3-iodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrIN2O3/c1-22-13-5-6-15(14(17)8-13)23-10-16(21)20-19-9-11-3-2-4-12(18)7-11/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

OPHYCKYZZOVEPD-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)I)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)I)Br

Origin of Product

United States

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